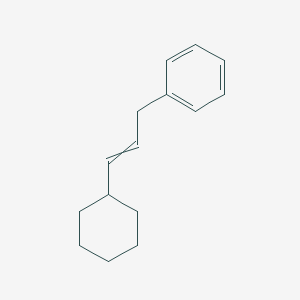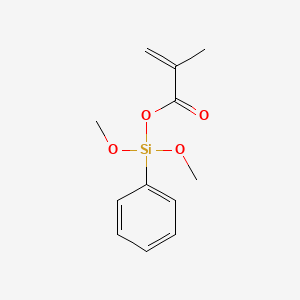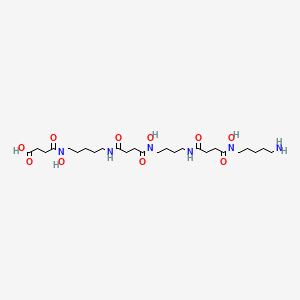
(3-Cyclohexylprop-2-en-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Cyclohexylprop-2-en-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a cyclohexylprop-2-en-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclohexylprop-2-en-1-yl)benzene typically involves the alkylation of benzene with a suitable cyclohexylprop-2-en-1-yl halide under Friedel-Crafts alkylation conditions. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Friedel-Crafts Alkylation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer, and the use of high-purity reactants to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Cyclohexylprop-2-en-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogenation of the double bond in the cyclohexylprop-2-en-1-yl group can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) with iron (Fe) catalyst for halogenation.
Major Products
Oxidation: Formation of cyclohexylprop-2-en-1-one or cyclohexylprop-2-enoic acid.
Reduction: Formation of (3-Cyclohexylpropyl)benzene.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of this compound.
Applications De Recherche Scientifique
(3-Cyclohexylprop-2-en-1-yl)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and as a precursor for the synthesis of fragrances and flavors.
Mécanisme D'action
The mechanism of action of (3-Cyclohexylprop-2-en-1-yl)benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into specific binding sites, influencing biochemical pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Cyclohexylprop-2-en-1-yl)benzene: Similar structure but with the cyclohexyl group attached at a different position on the prop-2-en-1-yl chain.
Cyclohexylbenzene: Lacks the prop-2-en-1-yl group, simpler structure.
(3-Phenylprop-2-en-1-yl)benzene: Similar structure but with a phenyl group instead of a cyclohexyl group.
Uniqueness
(3-Cyclohexylprop-2-en-1-yl)benzene is unique due to the presence of both a cyclohexyl group and a prop-2-en-1-yl chain attached to a benzene ring. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
129126-54-1 |
|---|---|
Formule moléculaire |
C15H20 |
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
3-cyclohexylprop-2-enylbenzene |
InChI |
InChI=1S/C15H20/c1-3-8-14(9-4-1)12-7-13-15-10-5-2-6-11-15/h1,3-4,7-9,13,15H,2,5-6,10-12H2 |
Clé InChI |
YIIPCMWSKLWIGW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C=CCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




phosphanium perchlorate](/img/structure/B14282431.png)
![1-[3-(4-Bromophenyl)-1-(furan-2-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B14282432.png)

![2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride](/img/structure/B14282441.png)
![4-[(E)-(4-Methylphenyl)diazenyl]-N-propylbenzamide](/img/structure/B14282451.png)

![4-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14282456.png)
![Benzene, [(hexadecyloxy)methyl]-](/img/structure/B14282457.png)

![11-{[Bis(2-methylpropoxy)phosphorothioyl]sulfanyl}undecanoic acid](/img/structure/B14282469.png)

![N-Benzyl-3-[tri(propan-2-yl)silyl]-N-{3-[tri(propan-2-yl)silyl]prop-2-yn-1-yl}prop-2-yn-1-amine](/img/structure/B14282477.png)
